1-Propanol, 2-bromo-3-chloro-
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Overview
Description
1-Propanol, 2-bromo-3-chloro- is an organic compound with the molecular formula C3H6BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2-bromo-3-chloro- can be synthesized through several methods. One common approach involves the halogenation of 1-propanol. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst or under specific conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods: Industrial production of 1-Propanol, 2-bromo-3-chloro- often involves large-scale halogenation processes. These processes are optimized for yield and purity, utilizing controlled reaction environments and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2-bromo-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution: Products include various halogenated derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated alcohols or hydrocarbons.
Scientific Research Applications
1-Propanol, 2-bromo-3-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-bromo-3-chloro- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the halogen atoms can undergo substitution or elimination reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromo-2-propanol: Similar structure but with bromine and hydroxyl groups on adjacent carbons.
2-Bromo-1-propanol: Another isomer with different positioning of the bromine and hydroxyl groups.
3-Bromo-1-propanol: Similar compound with bromine at the terminal position.
Uniqueness: 1-Propanol, 2-bromo-3-chloro- is unique due to the presence of both bromine and chlorine atoms, which can lead to distinct reactivity and applications compared to other halogenated alcohols.
Properties
IUPAC Name |
2-bromo-3-chloropropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCNBWIWNNMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.43 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73727-39-6 |
Source
|
Record name | 1-Propanol, 2-bromo-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073727396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC227854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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